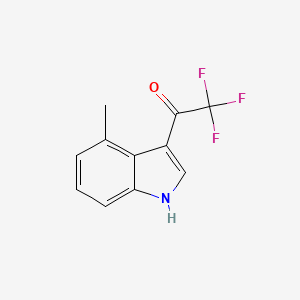

2,2,2-trifluoro-1-(4-methyl-1H-indol-3-yl)ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2,2-Trifluoro-1-(4-methyl-1H-indol-3-yl)ethan-1-one , also known by its chemical formula C11H10F3NO , is a synthetic compound with intriguing properties. Its molecular weight is approximately 229.204 g/mol . This compound belongs to the class of indole derivatives and contains a trifluoromethyl group attached to an indole ring.

科学的研究の応用

Fluorinated Heterocycle Synthesis

One area of research has focused on the synthesis of ring-fluorinated heterocycles using difluoroalkenes. This approach leverages the unique properties of fluorine to facilitate disfavored 5-endo-trig cyclizations, producing fluorinated indoles among other heterocycles. The process involves intramolecular nucleophilic substitution that leads to the formation of 2-fluorinated indoles in high yields, demonstrating the critical role of vinylic fluorines in these reactions (Ichikawa et al., 2002).

Catalytic Aminolysis of Epoxides

Another application involves the use of lanthanide(III) trifluoromethanesulfonates as catalysts for the aminolysis of 1,2-epoxides. This method efficiently produces β-amino alcohols with high regioselectivity and anti stereoselectivity, showcasing the exceptional catalytic efficiency of these compounds at room temperature (Chini et al., 1994).

Benzylation of Alcohols

Research has also developed methods for the benzylation of alcohols using bench-stable pyridinium salts. This approach enables the conversion of alcohols into benzyl ethers with good to excellent yield, highlighting a practical and efficient methodology for alcohol benzylation (Poon & Dudley, 2006).

Acylation and Esterification Catalysis

Scandium trifluoromethanesulfonate has been identified as an extremely active Lewis acid catalyst for the acylation of alcohols with acid anhydrides and the esterification of alcohols by carboxylic acids. Its remarkable catalytic activity is particularly effective for selective macrolactonization of omega-hydroxy carboxylic acids, offering a practical and useful catalyst for these reactions (Ishihara et al., 1996).

Development of Novel Reagents

Efforts have been made to develop novel electrophilic fluorinating reagents, with one study reporting the synthesis of a more reactive electrophilic N-F reagent than Selectfluor. This advancement provides a powerful tool for the efficient difluorohydroxylation of substituted indoles, leading to 3,3-difluoroindolin-2-ols, and showcases the potential for creating unique difluorinated structures with high regioselectivity (Pereira et al., 2016).

特性

IUPAC Name |

2,2,2-trifluoro-1-(4-methyl-1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c1-6-3-2-4-8-9(6)7(5-15-8)10(16)11(12,13)14/h2-5,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYYCMYGIQUBSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoro-1-(4-methyl-1H-indol-3-yl)ethan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

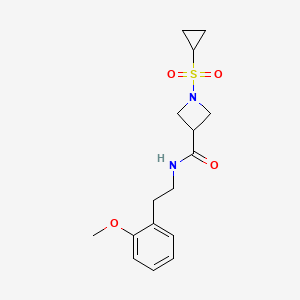

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonylbenzaldehyde](/img/structure/B2914730.png)

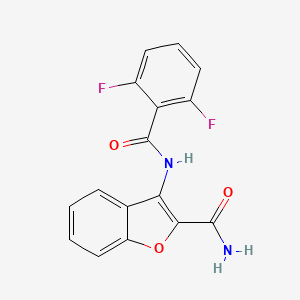

![8-fluoro-2-(2-((4-fluorophenyl)thio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2914733.png)

![2-Amino-2-[4-[(4-nitrophenyl)methoxy]phenyl]acetic acid](/img/structure/B2914735.png)

![ethyl 2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2914741.png)

![2-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2914747.png)